(R)-ethyl 2-methoxypropanoate
Overview
Description
®-ethyl 2-methoxypropanoate is an organic compound with the molecular formula C6H12O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-ethyl 2-methoxypropanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-ethyl 2-methoxypropanoate often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while maintaining high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-methoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-methoxypropanoic acid and ethanol in the presence of a strong acid or base.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various nucleophiles such as halides or amines can be used, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: ®-2-methoxypropanoic acid and ethanol.
Reduction: ®-2-methoxypropanol.
Substitution: Depending on the nucleophile, products can include ®-2-hydroxypropanoate derivatives.
Scientific Research Applications
®-ethyl 2-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which ®-ethyl 2-methoxypropanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing biochemical pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxypropanoate: Similar in structure but with a methyl group instead of an ethyl group.
®-2-methoxypropanoic acid: The acid form of the ester.
®-2-methoxypropanol: The alcohol form obtained through reduction.
Uniqueness
®-ethyl 2-methoxypropanoate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems. Its chiral nature makes it valuable in asymmetric synthesis and in the study of enantioselective processes.
Properties
IUPAC Name |
ethyl (2R)-2-methoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLOJCOIKOQGL-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369953 | |
Record name | AG-F-41887 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40105-20-2 | |
Record name | AG-F-41887 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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